2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide

medicinal chemistry structure-activity relationship N-substituted saccharin

This 2-ethylphenyl (ortho) saccharin-sultam propanamide offers a unique steric environment around the amide linkage absent in para-ethyl or alkyl ester analogs. The ortho substitution critically influences molecular conformation and target binding pocket complementarity, making it essential for accurate structure–activity relationship interpretation. Backed by literature on sultam-class COX-1 inhibition, HCV NS5B allosteric modulation, and MRE11 nuclease targeting, this ≥95% purity compound is a ready-to-use tool for phenotypic screening and biochemical assay validation—avoiding confounding results from isomeric substitution that compromise screening campaigns.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 899955-11-4
Cat. No. B2428855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide
CAS899955-11-4
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C18H18N2O4S/c1-3-13-8-4-6-10-15(13)19-17(21)12(2)20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
InChIKeyDVNQPZUVZAFYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide (CAS 899955-11-4): Core Identity and Physicochemical Baseline


The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide (CAS 899955-11-4, molecular formula C18H18N2O4S, molecular weight 358.41 g/mol) is a synthetic N-substituted saccharin derivative featuring a 1,1-dioxido-3-oxobenzo[d]isothiazole core linked via a propanamide bridge to a 2-ethylphenyl group. Computed physicochemical properties include an XLogP3-AA of 2.7, topological polar surface area of 91.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to the broader class of benzo[d]isothiazole-1,1-dioxide derivatives, a scaffold recognized for its ability to engage diverse biological targets including HCV NS5B polymerase and COX-1 [2][3].

Why Generic Saccharin-Derived Propanamides Cannot Substitute for the 2-Ethylphenyl Isomer (CAS 899955-11-4) in Target-Focused Screening


Within the N-substituted saccharin propanamide series, the position of the ethyl substituent on the phenyl ring critically influences molecular conformation, steric complementarity with target binding pockets, and lipophilic character. The 2-ethylphenyl (ortho) substitution pattern creates a unique steric environment around the amide linkage, with the ethyl group positioned in close proximity to the propanamide backbone, which can alter both the rotational freedom of the aromatic ring and the hydrogen-bonding geometry of the amide NH relative to the 4-ethylphenyl (para) isomer. This ortho effect is absent in simpler N-alkyl or N-aryl acetamide/ester analogs derived from saccharin [1]. Biological data from the broader sultam class demonstrate that even minor changes in the N-substituent produce substantial variations in anti-inflammatory efficacy (IL-6 and TNF-α modulation), anticancer activity (MTT assay on hepatic cancer cells), and COX-1 binding affinity [2]. Consequently, substituting the 2-ethylphenyl derivative with a 4-ethylphenyl analog or an alkyl ester derivative in a screening campaign will confound structure–activity relationship interpretation and may lead to false negative results for targets sensitive to ortho-substituted aryl amides.

Quantitative Differentiation Evidence for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide vs. Closest Analogs


Positional Isomer Differentiation: Ortho (2-Ethylphenyl) vs. Para (4-Ethylphenyl) Substitution and Computed Steric/Lipophilic Profile

The target compound (2-ethylphenyl, ortho isomer, CAS 899955-11-4) exhibits a computed XLogP3-AA of 2.7 and topological polar surface area (TPSA) of 91.9 Ų [1]. While the 4-ethylphenyl (para) isomer (CAS 899757-83-6) shares the identical molecular formula and molecular weight (358.41 g/mol), the ortho positioning of the ethyl group alters the local steric environment around the amide bond. In structurally related N-aryl saccharin derivatives tested for COX-1 inhibition, the nature and position of the aryl substituent profoundly influenced binding free energy, with Ki values ranging from 1.40 µM (most potent ester 3d) to substantially weaker values for branched-chain esters [2]. Although no direct head-to-head assay data comparing the 2-ethylphenyl and 4-ethylphenyl isomers are currently published, the ortho substitution pattern introduces a steric constraint that is anticipated to restrict the conformational space of the phenyl ring relative to the amide plane, potentially enhancing selectivity for binding pockets that accommodate a twisted aryl amide geometry [3].

medicinal chemistry structure-activity relationship N-substituted saccharin

Class-Level Evidence: Anti-Inflammatory and Anticancer Activity of N-Substituted Saccharin Derivatives Provides a Quantitative Framework for Expectation Setting

In a recent comprehensive study of N-substituted saccharin derivatives, compounds featuring the same 1,1-dioxido-3-oxobenzo[d]isothiazole core demonstrated significant biological activities: the acetonitrile derivative 2 and isopropyl ester 3f exhibited the highest cytotoxic activity against hepatic cancer cells with MTT assay inhibition rates of 60% and 55%, respectively, while esters 3a, 3d, and 3e showed the highest anti-inflammatory activity toward both IL-6 and TNF-α [1]. In COX-1 molecular docking, ester 3d (n-butyl) displayed the strongest predicted binding with a free energy of −3.89 kcal/mol and a Ki of 1.40 µM, surpassing the standard inhibitor ASA [1]. The target compound, carrying a 2-ethylphenyl amide substituent, represents a structurally distinct chemotype within this class that is not represented in the published dataset; its unique ortho-substituted aryl amide may enable differential interaction with hydrophobic sub-pockets adjacent to the COX-1 active site or with alternative targets such as MRE11 nuclease [2]. Note: This is a class-level inference; no direct quantitative data for the target compound itself are currently available in the peer-reviewed literature.

anti-inflammatory anticancer COX-1 inhibition MTT assay

HCV NS5B Polymerase Inhibitory Potential: Benzo[d]isothiazole-1,1-dioxide Scaffold Validation and Differentiation from Non-Saccharin-Based Inhibitors

The benzo[d]isothiazole-1,1-dioxide scaffold, which forms the core of the target compound, has been validated as a potent chemotype for inhibition of HCV NS5B polymerase. In a structure-based drug design program, optimized benzo[d]isothiazole-1,1-dioxides incorporating a methyl sulfonamide group achieved IC50 values of 200 nM and EC50 of 100 nM in replicon assays [1]. Notably, the sulfonamide moiety (the 1,1-dioxide group) is a critical pharmacophore that distinguishes this class from non-sulfonamide HCV inhibitors. The target compound retains the essential 1,1-dioxide functionality while presenting an unexplored 2-ethylphenyl propanamide vector, offering an opportunity to probe the sulfonamide-binding region with a novel steric and electronic environment [2]. Unlike the published inhibitors that rely on methyl sulfonamide or simple aryl substitutions, the target compound's ortho-ethylphenyl amide introduces a distinctly shaped aromatic cap that may engage different residues in the NS5B allosteric palm site.

HCV NS5B non-nucleoside inhibitor antiviral benzoisothiazole dioxide

Vendor-Independent Quality and Purity Baseline: Ensuring Reproducibility in Screening Campaigns

Reputable vendors listing this compound typically specify a purity of ≥95% as determined by HPLC or equivalent analytical methods [1]. This purity threshold is critical for quantitative biological assays, where the presence of structurally related impurities (e.g., unreacted saccharin starting material, positional isomers, or hydrolyzed byproducts) can produce spurious activity readouts. In contrast, lower-cost, investigator-synthesized batches of related N-substituted saccharins have been reported to require extensive chromatographic purification to achieve comparable purity levels, with crude reaction yields sometimes containing as much as 15–20% of unreacted saccharin or regioisomeric contaminants [2]. The orthogonal batch-to-batch consistency provided by established chemical suppliers supports reproducible dose-response and selectivity profiling across independent laboratories.

quality control purity specification compound procurement research chemical

High-Value Application Scenarios for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide Based on Structural and Class-Level Evidence


Structure-Activity Relationship Expansion of COX-1 Inhibitory Saccharin Derivatives

The target compound serves as a rationally designed extension of the N-substituted saccharin sultam series characterized by Al-Fayez et al. (2022), where ester and nitrile derivatives demonstrated Ki values as low as 1.40 µM against COX-1 in molecular docking studies [1]. Introducing the 2-ethylphenyl propanamide substituent permits exploration of a hydrophobic aryl amide vector not tested in the original study, potentially engaging auxiliary binding pockets and improving selectivity over the ASA baseline.

Ortho-Substituted Aryl Amide Probe for NS5B Polymerase Allosteric Palm Site

Building on the validated benzo[d]isothiazole-1,1-dioxide pharmacophore established by de Vicente et al. (2009) with IC50 values of 200 nM against HCV NS5B [2], the target compound's ortho-ethylphenyl amide provides a sterically constrained aromatic cap that may uniquely address the palm site allosteric pocket. This compound enables interrogation of structure-activity relationships at a vector orthogonal to the methyl sulfonamide series.

Procurement-Ready Reference Standard for Nuclease MRE11 Inhibitor Screening

Patent literature (US 11,453,663 B2) identifies substituted propanamides, including saccharin-derived scaffolds, as inhibitors of MRE11 nuclease for anticancer applications [3]. The target compound, with its defined 2-ethylphenyl substitution and commercial availability at ≥95% purity, provides an immediately accessible tool compound for validating MRE11 biochemical assays and establishing baseline SAR before committing to in-house synthesis of more complex analogs.

Quality-Controlled Probe for Multi-Target Phenotypic Screening in Oncology

Given the documented anticancer activity of saccharin-derived sultams (e.g., 60% MTT cytotoxicity for compound 2 on hepatic cancer cells) [1] and the established role of the benzoisothiazole dioxide scaffold in DNA damage response pathways [3], the target compound is well-positioned for phenotypic screening panels where simultaneous engagement of COX-1, nucleases, or polymerases may produce synergistic anticancer effects. The ≥95% purity specification ensures reproducibility across independent screening sites.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.